![molecular formula C17H10N2O3 B4918669 6-Nitro-1-phenylbenzo[cd]indol-2-one](/img/structure/B4918669.png)
6-Nitro-1-phenylbenzo[cd]indol-2-one
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Overview
Description
6-Nitro-1-phenylbenzo[cd]indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-phenylbenzo[cd]indol-2-one typically involves the construction of the indole ring system. One common method is the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Specific reaction conditions may include the use of palladium catalysts, Lewis acids, and various bases under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1-phenylbenzo[cd]indol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Cancer Therapy
One of the primary applications of 6-Nitro-1-phenylbenzo[cd]indol-2-one lies in its potential as an anti-cancer agent. Research indicates that compounds within the benzo[cd]indole family exhibit significant anti-proliferative effects against various cancer cell lines. The compound's mechanism involves the modulation of critical signaling pathways associated with cell cycle regulation and apoptosis.
Key Findings:
- Mechanism of Action: The compound may function as an inhibitor of specific kinases involved in cell cycle progression, which could lead to increased apoptosis in cancer cells.
- Combination Therapy: It has been suggested that this compound could be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance observed in traditional therapies .
Inhibition of Kynurenine Pathway
Recent studies have highlighted the role of kynurenine pathway metabolites in various diseases, including cancer and neurodegenerative disorders. This compound has been explored for its potential to inhibit enzymes involved in this pathway, which may have therapeutic implications for conditions associated with elevated kynurenine levels.
Research Insights:
- Therapeutic Potential: Inhibiting the kynurenine pathway could alleviate symptoms related to chronic diseases and improve patient outcomes .
Neuroprotective Effects
There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies:
- Neuroprotection Mechanisms: Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neuroprotection .
Data Tables
Mechanism of Action
The mechanism of action of 6-Nitro-1-phenylbenzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring system can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenylindole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitroindole: Similar nitro group but lacks the phenyl substitution, affecting its overall properties.
2-Phenylindole: Different substitution pattern on the indole ring, leading to distinct chemical and biological characteristics.
Uniqueness
6-Nitro-1-phenylbenzo[cd]indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the phenyl substitution enhances its potential for various applications in research and industry .
Properties
IUPAC Name |
6-nitro-1-phenylbenzo[cd]indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-17-13-8-4-7-12-14(19(21)22)9-10-15(16(12)13)18(17)11-5-2-1-3-6-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEMVWCJPKWEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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